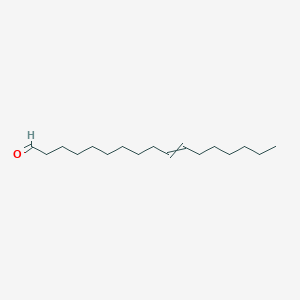
Heptadec-10-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadec-10-enal is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond at the 10th position and an aldehyde group at the terminal end. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadec-10-enal can be synthesized through several methods. One common approach involves the condensation of undec-10-enal with hex-1-yne, followed by deoxygenation of the resulting heptadec-1-en-12-yn-11-ol via the corresponding tosylate to heptadec-1-en-12-yne. The final step involves selective oxonolysis of heptadec-1-en-12-yne .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The specific methods and conditions may vary depending on the desired purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Heptadec-10-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bond in the carbon chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Heptadec-10-enoic acid.
Reduction: Heptadec-10-enol.
Substitution: Various halogenated derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Heptadec-10-enal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of lipid metabolism and enzymatic reactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is utilized in the production of bio-based materials, including biodegradable polymers and surfactants
Mecanismo De Acción
The mechanism of action of heptadec-10-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their structure and function. Additionally, the double bond in its carbon chain allows it to participate in various addition reactions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Heptadec-10-enal can be compared with other similar compounds, such as:
10-heptadecenoic acid: This compound has a similar carbon chain length and double bond position but differs in having a carboxylic acid group instead of an aldehyde group.
cis-10-heptadecenoic acid: This is the cis-isomer of 10-heptadecenoic acid and shares similar structural features.
trans-10-heptadecenoic acid: This is the trans-isomer of 10-heptadecenoic acid and also shares similar structural features.
The uniqueness of this compound lies in its aldehyde functional group, which imparts distinct reactivity and applications compared to its carboxylic acid counterparts.
Propiedades
Número CAS |
191421-91-7 |
|---|---|
Fórmula molecular |
C17H32O |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
heptadec-10-enal |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h7-8,17H,2-6,9-16H2,1H3 |
Clave InChI |
XHDITURHSVHLRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)

![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)

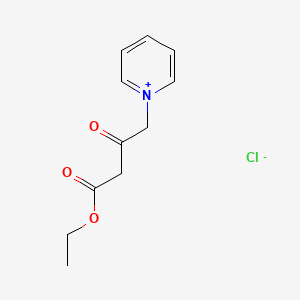
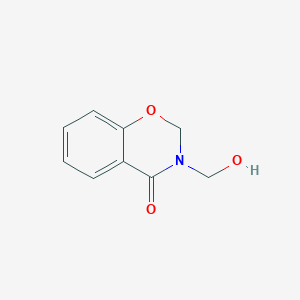

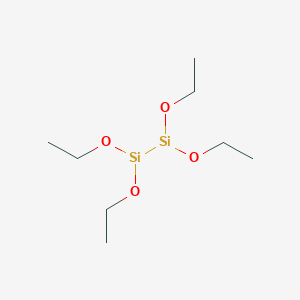
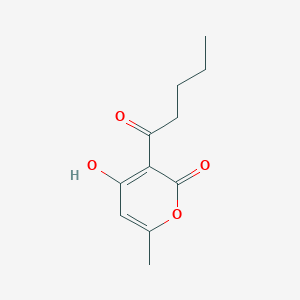
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)

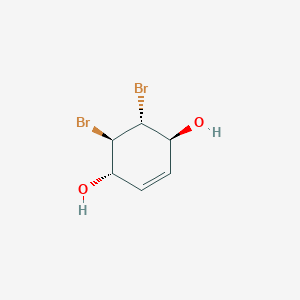

![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
